molecular formula C8H10O5 B2737900 5-(Dimethoxymethyl)furan-2-carboxylic acid CAS No. 685903-85-9

5-(Dimethoxymethyl)furan-2-carboxylic acid

Cat. No.: B2737900
CAS No.: 685903-85-9
M. Wt: 186.163
InChI Key: RFTSFOBTGFIXPV-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)furan-2-carboxylic acid is an organic compound with the molecular formula C8H10O5 It is a derivative of furan, a heterocyclic organic compound, and contains both methoxy and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)furan-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with furan or a furan derivative.

    Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the reactions, and the process conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-(Hydroxymethyl)furan-2-carboxylic acid.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

5-(Dimethoxymethyl)furan-2-carboxylic acid has the molecular formula C8H10O5C_8H_{10}O_5. It is characterized by the presence of both methoxy and carboxylic acid functional groups, which contribute to its reactivity and utility in chemical synthesis.

Scientific Research Applications

1. Organic Synthesis:

  • Intermediate in Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of furan derivatives. Its structure allows for various substitution reactions, making it versatile in organic chemistry.
  • Oxidation and Reduction Reactions: It can be oxidized to produce furan-2,5-dicarboxylic acid, a compound of interest due to its application in producing biodegradable plastics as alternatives to polyethylene terephthalate (PET) .

2. Biological Applications:

  • Enzyme-Catalyzed Reactions: The compound is utilized in studying enzyme-catalyzed reactions involving furan derivatives. Its ability to participate in such reactions makes it valuable for biochemical research.
  • Pharmaceutical Development: Its derivatives are being explored for potential therapeutic applications, including antimicrobial and antiviral activities, which can be crucial in drug development .

3. Industrial Applications:

  • Polymer Production: this compound is investigated for its role in producing polymers with specific properties, particularly those that can replace traditional plastics with more sustainable options .
  • Chemical Manufacturing: The compound's reactivity allows it to be used in the production of various chemical products, including solvents and surfactants, which are essential in numerous industrial processes .

Table 1: Yield of Furan Derivatives from this compound

Reaction TypeProductYield (%)
OxidationFuran-2,5-dicarboxylic acid80.85
Reduction5-(Hydroxymethyl)furan-2-carboxylic acid70.21
SubstitutionVarious substituted furan derivativesVaries
CompoundActivity TypeReference
This compoundAntimicrobial
5-Hydroxymethyl-2-furancarboxylic acidAntiviral
Furan-2,5-dicarboxylic acidBiodegradable polymer

Case Studies

Case Study 1: Polymer Development
A study investigated the synthesis of poly(ethylene 2,5-furandicarboxylic acid) from furan-2,5-dicarboxylic acid derived from this compound. The resulting polymer exhibited superior barrier properties compared to conventional PET, highlighting its potential for sustainable packaging solutions .

Case Study 2: Antimicrobial Activity
Research conducted on various furan derivatives showed that compounds derived from this compound exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This underscores the potential for these compounds in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)furan-2-carboxylic acid involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, while the carboxylic acid group can form ionic bonds with basic sites on proteins or other molecules. These interactions can influence the compound’s reactivity and its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural: A related compound with a hydroxymethyl group instead of a dimethoxymethyl group.

    Furan-2,5-dicarboxylic acid: A compound with two carboxylic acid groups.

    5-Methylfurfural: A compound with a methyl group instead of a carboxylic acid group.

Uniqueness

5-(Dimethoxymethyl)furan-2-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid functional groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate for various chemical syntheses and applications.

Biological Activity

5-(Dimethoxymethyl)furan-2-carboxylic acid (DMFCA) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C8H10O5\text{C}_8\text{H}_{10}\text{O}_5

This compound features a furan ring, a carboxylic acid group, and two methoxy groups, contributing to its unique chemical behavior and biological interactions.

Biological Activity Overview

The biological activity of DMFCA has been investigated in various studies, focusing on its antibacterial, antiviral, and cytotoxic properties. Below is a summary of these activities:

Activity Type Description References
Antibacterial DMFCA has shown significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Antiviral The compound exhibits moderate antiviral effects against herpes simplex virus type 1 and influenza A virus.
Cytotoxicity DMFCA displays cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

The mechanisms through which DMFCA exerts its biological effects involve several pathways:

  • Inhibition of Bacterial Motility : DMFCA has been reported to inhibit swarming and swimming motility in bacteria, potentially by interfering with signaling pathways related to quorum sensing .
  • Antiviral Mechanism : The compound's antiviral activity may be attributed to its ability to disrupt viral replication processes or interfere with viral entry into host cells .
  • Cytotoxic Effects : DMFCA induces apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .

Case Studies

Several studies have highlighted the potential applications of DMFCA in various fields:

  • Antibacterial Study : In a study assessing the antibacterial properties of furan derivatives, DMFCA demonstrated effective inhibition against E. coli at concentrations as low as 1.8 µg L1^{-1}, showcasing its potential as a natural antimicrobial agent .
  • Cytotoxicity Assessment : Research investigating the cytotoxic effects of DMFCA on human cancer cell lines revealed that it significantly reduced cell viability in MCF-7 and A549 cells, indicating its potential for development as an anticancer therapeutic .

Properties

IUPAC Name

5-(dimethoxymethyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c1-11-8(12-2)6-4-3-5(13-6)7(9)10/h3-4,8H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTSFOBTGFIXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(O1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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